molecular formula C22H21ClN4O2S B2924158 N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-56-7

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2924158
CAS No.: 1251586-56-7
M. Wt: 440.95
InChI Key: PESQDYWEVWAHOO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolo[4,3-a]pyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with various substituents such as a chlorophenyl group, an ethyl group, and a methylphenylmethyl group

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a series of condensation reactions, often involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The chlorophenyl, ethyl, and methylphenylmethyl groups are introduced through various substitution reactions, using reagents such as alkyl halides, aryl halides, and organometallic compounds.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.

Scientific Research Applications

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis and medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with improved efficacy and selectivity.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its chemical properties make it suitable for various applications, including catalysis and material modification.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling and metabolic pathways. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-chlorophenyl)-3-ethyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(9-6-14-26(21)22)30(28,29)27(19-12-10-18(23)11-13-19)15-17-8-5-4-7-16(17)2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQDYWEVWAHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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